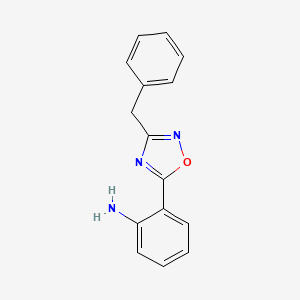

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline

Description

Significance of the 1,2,4-Oxadiazole (B8745197) Core in Heterocyclic Chemistry Research

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. First synthesized in 1884, this scaffold has garnered considerable attention in the field of heterocyclic chemistry for several key reasons.

Bioisosterism : The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for amide and ester functionalities. beilstein-journals.orgnih.gov This means it can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability and pharmacokinetic profiles, as it is less susceptible to hydrolytic cleavage. beilstein-journals.org

Chemical Stability : The aromatic nature of the 1,2,4-oxadiazole ring imparts significant thermal and chemical stability, a desirable feature for scaffolds intended for pharmaceutical development. nih.gov

Synthetic Accessibility : Advances in synthetic organic chemistry have made the 1,2,4-oxadiazole core readily accessible. The most common synthetic routes involve the cyclization of O-acylated amidoximes or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. researchgate.netresearchgate.net Modern techniques, including microwave-assisted synthesis, have further improved the efficiency of these processes.

Structural Versatility : The 1,2,4-oxadiazole ring can be substituted at two primary positions (C3 and C5), allowing for the systematic modification of the molecule's properties. This versatility enables chemists to create large libraries of derivatives to explore structure-activity relationships (SAR).

Overview of 1,2,4-Oxadiazole Derivatives within Medicinal Chemistry and Related Fields

The unique properties of the 1,2,4-oxadiazole scaffold have made it a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. nih.govchim.it This has led to intensive research and the development of numerous compounds targeting a wide array of diseases. rjptonline.orgnih.gov

The diverse pharmacological applications stem from the scaffold's ability to participate in various biological interactions, including hydrogen bonding, and its role as a stable framework for orienting pharmacophoric groups. nih.gov Research has demonstrated that 1,2,4-oxadiazole derivatives possess anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) related activities. nih.govnih.gov

Below is a table summarizing selected examples of biologically active 1,2,4-oxadiazole derivatives and their reported activities.

| Compound Name/Class | Substituents | Reported Biological Activity |

| Ataluren | 3-(4-carboxyphenyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole | Treatment of genetic disorders (Duchenne muscular dystrophy) |

| Phidianidines A and B | Indole-based natural products | Biologically active marine natural products |

| 3,5-Diphenyl-1,2,4-oxadiazole analogues | Phenyl groups at C3 and C5 | Sphingosine-1-phosphate-1 (S1P1) receptor agonists |

| Cinnamic acid-bearing 1,2,4-oxadiazoles | Cinnamic acid moiety | Antitubercular activity |

| 3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-4-yl)ethyl] 1,2,4-oxadiazole | 3-(p-chlorobenzyl) and 5-(imidazolylethyl) | Histamine H3 antagonist |

This table is for illustrative purposes and includes examples of compounds with the 1,2,4-oxadiazole core.

Rationale for Academic Investigation of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline and its Analogues

While specific research literature on this compound is not extensively published, the rationale for its academic investigation can be inferred from the principles of medicinal chemistry and the known properties of its constituent structural motifs. The molecule combines three key fragments, each contributing to its potential as a research compound.

The 1,2,4-Oxadiazole Core : As established, this heterocycle provides a stable, bioisosteric scaffold that is a common feature in many pharmacologically active compounds. beilstein-journals.org

The Benzyl (B1604629) Group at C3 : The benzyl moiety is a common lipophilic group used in drug design to enhance binding to hydrophobic pockets within biological targets such as enzymes or receptors. Its presence can significantly influence the compound's pharmacokinetic properties. Studies on other 3-benzyl-1,2,4-oxadiazole derivatives have explored their potential as receptor antagonists and enzyme inhibitors. rjptonline.org

The 2-Anilino Group at C5 : The aniline (B41778) moiety is a crucial pharmacophore in many approved drugs. The presence of an amino group on the phenyl ring offers a site for hydrogen bonding, which is critical for drug-receptor interactions. Specifically, the ortho-position of the amino group in this compound makes it a valuable synthetic intermediate. This ortho-aminoaryl structure is a precursor for the synthesis of fused heterocyclic systems, such as benzodiazepines or quinazolines, through cyclization reactions. Research on structurally similar compounds like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline has shown its utility as a starting material for creating novel antitumor agents. nih.gov

The combination of these three structural elements in a single molecule represents a rational drug design strategy. The academic investigation of this compound and its analogues is likely aimed at exploring new chemical space for drug discovery, developing novel compounds with potential therapeutic value, and using it as a versatile building block for more complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c16-13-9-5-4-8-12(13)15-17-14(18-19-15)10-11-6-2-1-3-7-11/h1-9H,10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEZZLGJHYBCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Benzyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogues

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Formation

The construction of the 1,2,4-oxadiazole heterocycle is a well-documented area of organic synthesis, with several reliable methods available. These pathways typically involve the formation of a key O-acylamidoxime intermediate, which then undergoes cyclization, or through one-pot procedures that combine multiple steps.

Cyclization reactions are fundamental to the formation of the 1,2,4-oxadiazole ring. A predominant method is the thermal or base-catalyzed cyclodehydration of an O-acylamidoxime intermediate. researchgate.net This intermediate is typically formed by the O-acylation of an amidoxime (B1450833) with an activated carboxylic acid derivative. mdpi.com

Another significant approach involves oxidative cyclization. For instance, N-acyl amidines can undergo NBS-promoted oxidative cyclization to yield 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.comnih.gov This process proceeds through an N-bromination intermediate, followed by dehydrobromination to form the N–O bond of the oxadiazole ring. mdpi.comnih.gov Similarly, N-benzyl amidoximes can be cyclized using oxidizers like N-Bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.comnih.gov Copper-catalyzed cascade reactions have also been employed for the oxidative cyclization of amidines and methylarenes under mild conditions to form 3,5-disubstituted-1,2,4-oxadiazoles. mdpi.com

Table 1: Examples of Cyclization Reactions for 1,2,4-Oxadiazole Synthesis

| Precursor | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| O-Acylamidoxime | Heat or Base | 3,5-Disubstituted-1,2,4-oxadiazole | Varies | researchgate.net |

| N-Acyl Amidine | NBS, Ethyl Acetate, RT | Substituted-1,2,4-oxadiazole | 91–99% | mdpi.comnih.gov |

| N-Benzyl Amidoxime | NBS/DBU or I₂/K₂CO₃ | Substituted-1,2,4-oxadiazole | 50–84% | mdpi.comnih.gov |

Condensation reactions provide a direct route to substituted 1,2,4-oxadiazoles by combining an amidoxime with a carboxylic acid or its derivative. rjptonline.org This is one of the most common and versatile strategies for synthesizing the 1,2,4-oxadiazole core. beilstein-journals.org The carboxylic acid is typically activated to facilitate the reaction. Common activating agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), or reagents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). rjptonline.orgresearchgate.netnih.gov

The reaction proceeds through the initial formation of an O-acylamidoxime, which then undergoes in situ cyclization and dehydration to afford the final 1,2,4-oxadiazole. ias.ac.in A wide variety of carboxylic acid derivatives, including acyl chlorides, anhydrides, and esters, can be condensed with amidoximes to produce the desired heterocyclic products. mdpi.comnih.govrjptonline.org For example, the reaction of amidoximes with 4-methoxy benzoyl chloride in pyridine (B92270) is a known method for preparing 3,5-diaryl-1,2,4-oxadiazoles. rjptonline.org

To improve efficiency and reduce waste, one-pot synthetic procedures have been developed. These methods combine the formation of the amidoxime intermediate and its subsequent cyclization into a single operational step, avoiding the isolation of intermediates. researchgate.netias.ac.in

A common one-pot approach involves the reaction of nitriles, hydroxylamine (B1172632), and a carboxylic acid derivative or an aldehyde. nih.govrsc.org For instance, a base-mediated, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed from nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org Another efficient one-pot method involves the reaction of an aryl nitrile with hydroxylamine to form the amidoxime in situ, followed by the addition of an acylating agent like crotonoyl chloride to complete the synthesis. ias.ac.in The use of aprotic bipolar solvents like DMSO, often in the presence of an inorganic base, has proven highly effective for these one-pot syntheses at room temperature. mdpi.comnih.gov Microwave-assisted, solvent-free one-pot reactions have also been reported, offering rapid and high-yield synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org

Targeted Synthesis of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline Scaffolds

The synthesis of the specific target molecule, this compound, requires the strategic incorporation of both the aniline (B41778) and benzyl (B1604629) moieties onto the 1,2,4-oxadiazole core. This is typically achieved by selecting appropriate starting materials that contain these functionalities.

The 2-aminophenyl (aniline) group at the 5-position of the oxadiazole ring is generally introduced using a starting material derived from 2-aminobenzoic acid (anthranilic acid). A highly effective method involves the use of isatoic anhydrides, which are derivatives of anthranilic acid. The reaction of isatoic anhydrides with amidoximes in a base/DMSO medium provides a direct route to a library of 2-(1,2,4-oxadiazol-5-yl)anilines. nih.gov This reaction proceeds via a ring-opening/ring-closing sequence to generate the desired scaffold. nih.gov

Alternatively, the aniline group can be formed at a later stage of the synthesis. This involves starting with a nitrophenyl precursor, such as 4-nitrobenzoic acid, to form the 5-(nitrophenyl)-1,2,4-oxadiazole intermediate. The nitro group is then subsequently reduced to an amino group to yield the final aniline derivative. rjptonline.org Common reducing agents for this transformation include SnCl₂∙2H₂O with NaBH₄. mdpi.com

Table 2: Key Strategies for Aniline Moiety Introduction

| Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Isatoic Anhydride (B1165640) | Amidoxime, Base/DMSO | 2-(1,2,4-Oxadiazol-5-yl)aniline | nih.gov |

The benzyl group at the 3-position of the 1,2,4-oxadiazole ring originates from the amidoxime starting material. In the standard synthesis, the R¹ substituent of the amidoxime (R¹-C(=NOH)NH₂) becomes the substituent at the 3-position of the final heterocycle. chim.it Therefore, to synthesize this compound, the required precursor is 2-phenylacetamidoxime (B106280).

This amidoxime is prepared from the corresponding nitrile, phenylacetonitrile, by reaction with hydroxylamine. rjptonline.org The 2-phenylacetamidoxime is then reacted with an activated derivative of 2-aminobenzoic acid (or a protected version like isatoic anhydride) in a condensation-cyclization reaction. This coupling forms the O-acylamidoxime intermediate, which then cyclizes to yield the target molecule with the benzyl group correctly positioned at C3 and the aniline group at C5. ias.ac.innih.gov The use of N-benzyl amidoximes has also been reported in oxidative cyclization reactions to form 1,2,4-oxadiazoles. nih.gov

Green Chemistry Approaches in Oxadiazole Synthesis Research

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. jusst.orgmdpi.com Traditional methods for synthesizing these scaffolds often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. nih.gov In contrast, green chemistry approaches focus on improving efficiency and minimizing environmental impact through techniques such as microwave-assisted synthesis, the use of solvent-free conditions, and the development of novel catalytic systems. mdpi.comnih.gov These methodologies aim for higher yields, shorter reaction times, and simpler work-up procedures, aligning with the goals of sustainable chemical manufacturing. jusst.org

Microwave-Assisted Synthetic Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of 1,2,4-oxadiazole derivatives, microwave assistance dramatically reduces reaction times from hours to minutes while often improving product yields. nih.govclockss.org This technique provides rapid and uniform heating of the reaction mixture, leading to an acceleration of reaction rates. nih.gov

A one-pot, two-step microwave-assisted synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes has been reported, highlighting the versatility and efficiency of this method. nih.gov This approach is noted for its short reaction times and high yields. nih.gov Another study describes a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, which produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

The use of polymer-supported reagents in combination with microwave heating further enhances the green credentials of oxadiazole synthesis. This combination allows for the rapid generation of products with high purity, as the excess polymer-supported reagents can be easily removed by filtration. acs.org

Research has demonstrated the effectiveness of microwave-assisted synthesis across a range of 1,2,4-oxadiazole analogues. The table below summarizes findings from a study employing this technique, showcasing the significant reduction in reaction time and the high yields achieved.

| Reactant 1 (Amidoxime) | Reactant 2 (Carboxylic Acid) | Microwave Power | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzamidoxime | Phenylacetic acid | 100 W | 15 | 92% |

| o-Toluamidoxime | Valeric acid | 100 W | 15 | 88% |

| o-Toluamidoxime | Neopentanoic acid | 100 W | 15 | 85% |

| Undecylamidoxime | m-Toluic acid | 100 W | 15 | 90% |

| 4-Bromobenzylamidoxime | Phenylacetic acid | 100 W | 15 | 95% |

This interactive table summarizes data on microwave-assisted synthesis of 1,2,4-oxadiazole derivatives, adapted from various green chemistry studies. rsc.orgresearchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and waste disposal costs. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of 1,2,4-oxadiazoles. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. mdpi.comrjptonline.org

One prominent method involves the reaction of amidoximes with acyl chlorides under solvent-free conditions, accelerated by microwave irradiation. clockss.org This approach is described as an easy, rapid, and high-yielding reaction. clockss.org Another example is the synthesis of 3-aryl-1,2,4-oxadiazoles from the reaction of benzamidoximes with succinic anhydride at 120–130°C under solvent-free conditions. rjptonline.org

The combination of microwave irradiation and solvent-free conditions represents a particularly efficient and eco-friendly strategy. organic-chemistry.org A one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved by reacting nitriles, hydroxylamine, and Meldrum's acids under these combined conditions, resulting in good to excellent yields. organic-chemistry.org

Catalytic Methodologies

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of less hazardous reagents. In 1,2,4-oxadiazole synthesis, various catalytic systems have been developed to promote cyclization under milder conditions and avoid the formation of byproducts. chim.it

Metal-Based Catalysts: Several metal-based catalysts have proven effective. For instance, a combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl₂) serves as an efficient and mild catalyst for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org Iron(III) nitrate (B79036) has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org Copper has also been employed as a catalyst in [3+2] cycloaddition reactions to form the oxadiazole ring. rjptonline.org

Organocatalysts and Metal-Free Catalysts: To further enhance the sustainability of these syntheses, research has focused on metal-free catalytic systems. Tetrabutylammonium fluoride (B91410) (TBAF) has been used as a catalyst for the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature. chim.itmdpi.com More recently, graphene oxide (GO), an inexpensive and environmentally benign carbocatalyst, has been reported to efficiently synthesize 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO acts with dual catalytic activity, serving as both a solid acid catalyst and an oxidizing agent in a one-pot reaction between nitriles and aldehydes. nih.gov

The table below highlights various catalytic systems used in the synthesis of 1,2,4-oxadiazole derivatives.

| Catalyst System | Reactants | Key Advantage | Reference |

|---|---|---|---|

| PTSA-ZnCl₂ | Amidoximes and Nitriles | Efficient and mild conditions | organic-chemistry.org |

| Iron(III) Nitrate | Alkynes and Nitriles | Mediates selective synthesis of 3-acyl derivatives | organic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | O-acylamidoximes | Enables cyclization at room temperature | chim.it |

| Graphene Oxide (GO) | Nitriles and Aldehydes | Metal-free, dual catalytic activity (acid/oxidant) | nih.gov |

| Copper Acetate / Sodium Ascorbate | Azides and Propargyl-oxadiazoles | Catalyzes [3+2] cycloaddition | rjptonline.org |

This interactive table summarizes different catalytic methodologies employed in the synthesis of 1,2,4-oxadiazoles.

Purification and Isolation Techniques for 1,2,4-Oxadiazole Derivatives

The purification and isolation of the final product are critical steps in any synthetic procedure. For 1,2,4-oxadiazole derivatives, the chosen technique depends on the scale of the reaction, the physical properties of the product (e.g., solid or liquid), and the nature of any impurities.

Chromatography: Column chromatography is one of the most common methods for purifying 1,2,4-oxadiazole derivatives. rjptonline.orgmdpi.com This technique uses a solid stationary phase (often silica (B1680970) gel) and a liquid mobile phase (an eluent such as a mixture of petroleum ether and ethyl acetate) to separate the desired compound from unreacted starting materials and byproducts based on differences in polarity. rjptonline.org Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and the success of the chromatographic separation.

Filtration: In syntheses that employ polymer-supported reagents or scavengers, purification is greatly simplified. acs.org Once the reaction is complete, the solid-supported reagents and any captured byproducts can be removed by simple filtration, leaving the desired 1,2,4-oxadiazole product in the solution phase. acs.org This method is particularly advantageous for high-throughput synthesis and library generation. acs.org

Extraction and Recrystallization: Liquid-liquid extraction is a standard work-up procedure used to separate the product from inorganic salts and other water-soluble impurities. The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a reagent for both the formation and cyclodehydration of O-acyl benzamidoximes facilitates purification by simple liquid-liquid extraction. nih.gov Following extraction, if the product is a solid, recrystallization from a suitable solvent can be employed to obtain a highly pure crystalline material.

Computational and Theoretical Investigations of 2 3 Benzyl 1,2,4 Oxadiazol 5 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently employed to study the properties of heterocyclic compounds. DFT calculations, particularly using hybrid functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are standard for optimizing molecular structures and predicting electronic properties.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

For 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline, geometry optimization would reveal the spatial relationship between the aniline (B41778), 1,2,4-oxadiazole (B8745197), and benzyl (B1604629) moieties. Theoretical studies on similar multi-ring structures often show a non-planar arrangement, with specific dihedral angles defining the twist between the aromatic rings. The oxadiazole ring itself is planar, but the attached aniline and benzyl groups are likely rotated relative to it to minimize steric hindrance. The ground state energy for a similar oxadiazole derivative was found to be -823.67845783 a.u. with a C1 point group symmetry. These theoretical parameters can be validated against experimental data from X-ray crystallography when available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and serves as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap corresponds to high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions and electronic transitions.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed across the electron-accepting 1,2,4-oxadiazole ring. This distribution facilitates intramolecular charge transfer. The energy gap for similar heterocyclic systems can vary, but a smaller gap often correlates with higher bioactivity. For instance, a related oxadiazole derivative was calculated to have a HOMO-LUMO gap of approximately 4.14 eV, indicating considerable stability.

| Parameter | Energy (a.u.) | Energy (eV) |

|---|---|---|

| EHOMO | -0.22932 | -6.24 |

| ELUMO | -0.07709 | -2.10 |

| Energy Gap (ΔE) | 0.15223 | 4.14 |

Data is illustrative and based on values reported for benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.

Global reactivity descriptors are chemical concepts derived from the HOMO and LUMO energies that quantify the reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I-A)/2): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1/2η): The reciprocal of hardness; soft molecules are more reactive.

Electronegativity (χ = (I+A)/2): The power to attract electrons.

Electrophilicity Index (ω = µ²/2η): Measures the ability of a molecule to accept electrons.

These parameters provide a quantitative framework for predicting how this compound would behave in a chemical reaction. A high electrophilicity index, for example, would indicate its propensity to act as an electrophile.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.24 |

| Electron Affinity (A) | -ELUMO | 2.10 |

| Chemical Hardness (η) | (I-A)/2 | 2.07 |

| Chemical Softness (S) | 1/(2η) | 0.24 |

| Electronegativity (χ) | (I+A)/2 | 4.17 |

| Electrophilicity Index (ω) | µ²/(2η) | 4.21 |

Values are calculated using the illustrative data from Table 1.

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MESP map would likely show strong negative potential (red) around the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring and the nitrogen atom of the aniline group, identifying these as the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the aniline's amino group (NH₂) and the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

TD-DFT calculations for this compound would predict its maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions, such as π→π* transitions common in aromatic systems. These calculations are often performed in both the gas phase and in various solvents to simulate experimental conditions and assess the effect of solvent polarity on the absorption spectrum. A strong correlation between the calculated and experimental spectra validates the computational model.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.45 | HOMO → LUMO |

| S0 → S2 | 295 | 0.21 | HOMO-1 → LUMO |

Data is hypothetical and illustrative of typical TD-DFT outputs for similar molecules.

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. This technique is instrumental in drug discovery for predicting binding affinity (docking score) and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Derivatives of 1,2,4-oxadiazole have been explored for various therapeutic applications, including as anticancer agents. A molecular docking study of this compound could be performed against a relevant cancer target, such as the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain. The simulation would predict the binding energy, typically in kcal/mol, and visualize the binding pose. It is expected that the aniline NH₂ group could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring could serve as hydrogen bond acceptors, interacting with key amino acid residues in the protein's active site. The benzyl and aniline rings would likely engage in hydrophobic or π-π stacking interactions. The docking scores of novel compounds are often compared to those of known inhibitors to gauge their potential efficacy.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.7 | Met793, Leu718, Asp855 |

| Erlotinib (Reference Inhibitor) | -9.7 | Met793, Thr790, Gln791 |

Docking scores and interacting residues are representative examples based on studies of similar oxadiazole/benzimidazole hybrids.

Prediction of Ligand-Protein Binding Affinity

No specific studies predicting the ligand-protein binding affinity of this compound were found in the scientific literature.

Identification of Key Interacting Amino Acid Residues

There is no available research identifying the key amino acid residues that interact with this compound.

Molecular Dynamics (MD) Simulations

Assessment of Protein-Ligand Complex Stability

No molecular dynamics simulations assessing the stability of a protein-ligand complex involving this compound have been published.

Analysis of Conformational Dynamics

There are no studies available that analyze the conformational dynamics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models

No QSAR models that include this compound in their training or test sets have been developed.

Correlation with Molecular Descriptors

A detailed analysis in this section would typically involve the calculation and interpretation of various molecular descriptors for this compound. These descriptors are numerical values that encode different aspects of a molecule's structure and are used to predict its physicochemical properties and biological activity. Key descriptors would include:

Quantum Chemical Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular polarizability. These are fundamental to understanding the molecule's reactivity and electronic characteristics.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule, providing insights into its size, shape, and degree of branching.

Geometrical Descriptors: These would define the three-dimensional arrangement of the atoms, which is crucial for understanding intermolecular interactions.

A data table would be presented here to summarize the calculated values of these descriptors. The subsequent discussion would focus on correlating these descriptors with potential properties of the molecule, drawing comparisons with structurally similar compounds where applicable and validated by published research.

Advanced Computational Techniques

This section would delve into the electronic structure of this compound through Natural Bond Orbital (NBO) analysis. This powerful theoretical tool provides a detailed picture of the bonding and electronic delocalization within the molecule. The key aspects of the analysis would include:

Hybridization of Atomic Orbitals: Determining the hybridization of each atom to understand the geometry and nature of the chemical bonds.

Natural Atomic Charges: Calculating the charge distribution across the molecule to identify electrophilic and nucleophilic sites.

Donor-Acceptor Interactions: Quantifying the intramolecular charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions are crucial for understanding the molecule's stability and reactivity. The stabilization energies (E(2)) associated with these interactions would be a key focus.

A comprehensive data table would list the significant donor-acceptor interactions and their corresponding stabilization energies, providing a quantitative basis for the discussion of intramolecular electronics.

The investigation of Non-Linear Optical (NLO) properties would assess the potential of this compound for applications in photonics and optoelectronics. This would involve the theoretical calculation of key NLO parameters using quantum chemical methods. The parameters to be investigated would include:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, which is responsible for phenomena like second-harmonic generation.

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

The calculated values for these properties would be presented in a data table. The analysis would focus on the relationship between the molecular structure of this compound—such as the presence of donor and acceptor groups and the conjugated π-system—and its predicted NLO response. Comparisons with standard NLO materials would be made to gauge its potential.

Structure Activity Relationship Studies of 2 3 Benzyl 1,2,4 Oxadiazol 5 Yl Aniline Derivatives

Influence of Substituents on Activity Profiles

The biological activity of the 2-(3-benzyl-1,2,4-oxadiazol-5-yl)aniline scaffold can be significantly modulated by the introduction of various substituents on its core components: the benzyl (B1604629) moiety, the aniline (B41778) ring, and the central 1,2,4-oxadiazole (B8745197) ring.

The benzyl group, attached to the C3 position of the 1,2,4-oxadiazole ring, plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to the phenyl ring of this moiety can influence the compound's potency, selectivity, and pharmacokinetic properties.

Research on analogous heterocyclic structures has shown that the nature and position of substituents on a benzyl ring can drastically alter biological activity. For instance, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the presence of electron-donating or electron-withdrawing groups on the benzyl ring had a significant impact on their antimitotic activity. researchgate.net While specific data on this compound is limited, general principles of medicinal chemistry suggest that:

Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzyl ring could enhance activity by increasing the electron density of the ring, which may lead to more favorable interactions with the target protein.

Electron-withdrawing groups (e.g., -Cl, -NO₂) can also modulate activity, potentially by altering the electronic properties of the entire molecule or by participating in specific interactions, such as halogen bonding. acs.org

The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the functional group and can influence the molecule's ability to fit into a binding pocket.

The following table illustrates hypothetical SAR trends for the benzyl moiety based on findings from related classes of compounds.

| Compound | Benzyl Substituent (R) | Hypothetical Activity |

| A-1 | H | Baseline |

| A-2 | 4-OCH₃ | Increased |

| A-3 | 4-Cl | Moderate Increase |

| A-4 | 2-Cl | Decreased |

| A-5 | 4-NO₂ | Variable |

This table is illustrative and based on general SAR principles observed in similar heterocyclic compounds.

Studies on closely related N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines have provided valuable insights into the SAR of the aniline moiety. nih.gov In these studies, various substituents on the N-aryl (aniline) ring were evaluated for their effect on antiproliferative activity against prostate cancer cell lines. The findings from this and other related research can be summarized as follows:

Positional Isomers: The position of a substituent on the aniline ring (ortho, meta, or para) can have a profound effect on activity. Generally, electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. studymind.co.uk This intrinsic reactivity can influence how the molecule interacts with its biological target.

Electronic Effects: The electronic nature of the substituents is crucial. In some series of bioactive compounds, electron-withdrawing groups on the aniline ring have been shown to enhance activity, while in others, electron-donating groups are favored. This is highly dependent on the specific biological target and the nature of the binding pocket.

Steric Hindrance: Bulky substituents, particularly in the ortho position, can introduce steric hindrance that may either prevent the molecule from adopting an active conformation or, conversely, lock it into a more favorable one.

The table below presents data from a study on N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, which can be considered analogous to substitutions on the aniline ring of the target compound.

| Compound ID | Aniline Substituent (R') | Activity (IC₅₀ in µM) |

| B-1 | 4-OCH₃ | 5.2 |

| B-2 | 3,4-di-OCH₃ | 3.8 |

| B-3 | 4-Cl | 7.1 |

| B-4 | 3-CF₃ | 2.5 |

| B-5 | 4-CN | 6.3 |

Data adapted from a study on analogous N-aryl-1,2,4-oxadiazole derivatives to illustrate potential SAR trends. nih.gov

Structural modifications to the 1,2,4-oxadiazole ring itself are less explored in SAR studies compared to substitutions on the appended rings. However, some key points can be considered:

Ring Stability: The 1,2,4-oxadiazole ring is a stable heterocyclic system, but its stability can be influenced by the nature of the substituents at the C3 and C5 positions. researchgate.net

Electronic Nature: The oxadiazole ring is electron-deficient, which influences the electronic properties of the entire molecule and its potential for hydrogen bonding and other non-covalent interactions with a biological target. researchgate.net

Replacement of Ring Atoms: Replacing one of the nitrogen atoms or the oxygen atom with another heteroatom would fundamentally change the heterocyclic system, leading to different electronic and steric properties. Such changes fall under the category of bioisosteric replacements, discussed in the next section.

Bioisosteric Replacements and Their Implications in Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. mdpi.com For this compound derivatives, bioisosteric replacements can be considered for both the central 1,2,4-oxadiazole ring and the aniline moiety.

The 1,2,4-oxadiazole ring is a well-known bioisostere for amide and ester functionalities, providing resistance to hydrolysis by metabolic enzymes. nih.gov A common bioisosteric replacement for the 1,2,4-oxadiazole ring is its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. Studies comparing these two isomers have shown that the 1,3,4-oxadiazole can offer higher polarity, reduced metabolic degradation, and potentially different interactions with off-target proteins. nih.gov However, this replacement can also lead to a decrease in binding affinity for the intended target, as was observed in a series of cannabinoid receptor 2 (CB2) ligands where the 1,2,4-oxadiazole derivatives had higher affinity than their 1,3,4-oxadiazole counterparts. nih.gov

Other heterocyclic rings that can be considered as bioisosteres for the 1,2,4-oxadiazole include:

1,2,4-Thiadiazole: The replacement of the oxygen atom with sulfur can alter the ring's geometry, electronic properties, and lipophilicity.

The aniline moiety can also be replaced with other aromatic or heteroaromatic systems to modulate the compound's properties. Replacing anilines is often done to mitigate potential metabolic instability or toxicity associated with this group. cresset-group.com Potential bioisosteres for the aniline ring in this scaffold could include:

Pyridine (B92270): Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the compound's solubility and basicity.

Thiophene or Furan: These five-membered heterocycles can mimic the steric and electronic properties of the phenyl ring.

Pyrazole or Imidazole: These heterocycles offer different hydrogen bonding patterns and electronic distributions.

The implications of such replacements in the design of new derivatives are significant, as they can lead to compounds with improved drug-like properties. The table below summarizes the potential outcomes of bioisosteric replacement of the 1,2,4-oxadiazole ring.

| Original Moiety | Bioisosteric Replacement | Potential Implications | Reference |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Increased polarity, altered metabolic stability, potential change in target affinity. | nih.gov |

| 1,2,4-Oxadiazole | 1,2,4-Thiadiazole | Modified geometry and electronics, altered lipophilicity. | nih.gov |

| 1,2,4-Oxadiazole | 1,2,4-Triazole | Changes in hydrogen bonding capacity and polarity. | nih.gov |

Spatial Orientation and Conformation in Structure-Activity Relationships

Crystallographic studies of related 1,2,4-oxadiazole derivatives provide insights into the preferred spatial orientation of the different ring systems. For example, in the crystal structure of benzyl N-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate, the 1,2,4-oxadiazole ring was found to be nearly co-planar with the adjacent 4-chlorophenyl ring, with a small dihedral angle between them. nih.gov In contrast, the dihedral angle between the oxadiazole ring and the benzyl group was larger, indicating a greater degree of rotational freedom. nih.gov

Computational studies, such as conformational analysis and molecular docking, can further elucidate the low-energy conformations of these molecules and how they interact with their biological targets. bohrium.com Such studies on 3,5-disubstituted 4,5-dihydro-1,2,4-oxadiazoles have shown that the nature of the substituents can influence the preferred conformation and that intramolecular interactions can play a significant role in stabilizing certain spatial arrangements. bohrium.com

Key conformational parameters that can influence activity include:

The dihedral angles between the planes of the three ring systems.

The rotational freedom around the single bonds connecting the rings.

The potential for intramolecular hydrogen bonding or other non-covalent interactions that can restrict the molecule's flexibility.

A favorable conformation is one that minimizes steric clashes and positions key functional groups for optimal interaction with the amino acid residues in the target's binding pocket. Therefore, understanding the conformational preferences of this compound derivatives is essential for the rational design of more potent and selective analogues.

Molecular Interaction Mechanisms and Biological Target Identification

Identification of Protein Targets

Research into 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline and analogous structures containing the 1,2,4-oxadiazole (B8745197) ring has identified several key protein targets. These interactions are fundamental to the compound's biological activities, which span anticancer, antiviral, and neuroprotective domains. The primary mechanisms involve the inhibition of essential enzymes and the disruption of cytoskeletal protein dynamics.

Enzyme Inhibition Mechanisms (e.g., Topoisomerases, Kinases, Proteases)

The 1,2,4-oxadiazole moiety is a key structural feature that can act as a bioisostere for amide or ester groups, allowing it to interact with the active sites of various enzymes.

Kinase Inhibition : Kinases are a major class of enzymes targeted by compounds with the 1,2,4-oxadiazole scaffold. ed.ac.uk These molecules often function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. ed.ac.uknih.gov This binding prevents the transfer of a phosphate (B84403) group from ATP to a substrate, thereby blocking the signal transduction pathways that kinases regulate. ed.ac.uk Derivatives have been identified as inhibitors of Receptor-Interacting Protein Serine-Threonine Kinase 1 (RIPK1), p38 Mitogen-Activated Protein Kinase (MAPK), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govdnu.dp.ua Molecular dynamics simulations suggest that some derivatives may act as type II kinase inhibitors. nih.gov

Protease Inhibition : The 1,2,4-oxadiazole ring has been successfully incorporated into inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov PLpro is a cysteine protease essential for processing the viral polyprotein, a critical step in viral replication. nih.govembopress.org Inhibitors containing the oxadiazole scaffold can occupy the active site of the protease, blocking its function. nih.gov

Topoisomerase Inhibition : Related heterocyclic structures, such as benzimidazole-1,3,4-oxadiazole derivatives, have been identified as poisons for human topoisomerase I. nih.gov This suggests that the broader oxadiazole class of compounds has the potential to interfere with DNA replication and transcription by stabilizing the enzyme-DNA complex, leading to DNA strand breaks.

Tubulin Polymerization Inhibition

Several studies have demonstrated that compounds incorporating a 1,2,4-oxadiazole ring can function as potent inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport.

These inhibitors typically bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the breakdown of the mitotic spindle. nih.gov The failure to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, ultimately arresting the cell cycle. nih.govnih.gov

Inhibition of Specific Enzymes (e.g., VEGFR2, EGFR, PLpro, AChE, MAO-B, Peptide Deformylase)

Derivatives of this compound and its core structure have shown inhibitory activity against a wide array of specific enzymes, highlighting the scaffold's therapeutic potential.

VEGFR2 and EGFR : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation. nih.govnih.gov Novel hybrids combining 1,2,4-oxadiazole and 1,2,3-triazole motifs have been developed as potent dual inhibitors of both VEGFR-2 and EGFR. nih.gov Some of these compounds exhibit significant inhibitory efficacy against VEGFR-2, with IC50 values in the low nanomolar range. nih.gov

PLpro : As a key enzyme in SARS-CoV-2 replication, the papain-like protease (PLpro) is a significant antiviral target. nih.govscienceopen.com A close analog of the subject compound, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, demonstrated promising inhibitory activity against SARS-CoV-2 PLpro. nih.gov

AChE : Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in managing Alzheimer's disease. researchgate.net Various derivatives containing benzyl (B1604629) and oxadiazole/thiadiazole components have been synthesized and evaluated as potential AChE inhibitors. researchgate.netnih.gov

MAO-B : Monoamine Oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its selective inhibition is an established approach for treating Parkinson's disease. mdpi.com A compound featuring an indole (B1671886) ring linked to a 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole moiety was found to be a highly potent and selective MAO-B inhibitor. mdpi.com

Peptide Deformylase (PDF) : PDF is a metalloenzyme that is essential for bacterial protein synthesis, making it a target for novel antibacterial agents. researchgate.netnih.gov Docking studies have suggested that 1,3,4-oxadiazoline derivatives can interact with the active site of PDF, indicating their potential as bacterial PDF inhibitors.

| Enzyme Target | Compound Class/Analog | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| VEGFR-2 | 1,2,3-Triazole/1,2,4-Oxadiazole Hybrid | 2.40 - 6.90 nM | nih.gov |

| SARS-CoV-2 PLpro | 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | 7.197 µM | nih.gov |

| MAO-B | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM | mdpi.com |

| p38α MAPK | 4-Fluoro-phenyl/pyridinyl 1,2,4-oxadiazol-5-one | 0.10 - 5.1 µM | nih.gov |

Pathway Enrichment Analysis

The inhibition of key protein targets by this compound and its analogs has significant downstream effects on major cellular signaling pathways, particularly those governing cell division and survival.

Investigation of Cell Cycle Regulation Pathways

The ability of 1,2,4-oxadiazole derivatives to inhibit tubulin polymerization directly impacts cell cycle progression. nih.gov Microtubules are essential for the formation of the mitotic spindle during the M phase of the cell cycle. By disrupting microtubule dynamics, these compounds prevent the cell from successfully completing mitosis. nih.gov Flow cytometry analysis of cancer cells treated with such compounds shows a significant accumulation of cells in the G2/M phase, which is indicative of a G2/M cell cycle arrest. nih.gov This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, triggering a cell cycle checkpoint. nih.gov

Analysis of Apoptotic Signaling Pathways

The induction of cell cycle arrest or the inhibition of critical survival kinases often leads to the activation of apoptotic signaling pathways, resulting in programmed cell death. nih.govnih.gov Compounds that inhibit tubulin polymerization have been shown to induce apoptosis through mechanisms that include DNA fragmentation and chromatin condensation. nih.gov Furthermore, these molecules can trigger the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane. nih.gov

Similarly, dual EGFR/VEGFR-2 inhibitors containing the 1,2,4-oxadiazole scaffold promote apoptosis by modulating the expression of key regulatory proteins. nih.gov This includes the activation of pro-apoptotic proteins such as caspases (e.g., caspase-3, caspase-8) and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

FoxO Signaling Pathways

The direct interaction of this compound with the Forkhead box O (FoxO) signaling pathways has not been extensively documented in publicly available research. However, the broader class of 1,2,4-oxadiazole derivatives has been implicated in various cellular processes that are regulated by FoxO transcription factors, such as cell cycle control and apoptosis. FoxO proteins are key regulators of cellular homeostasis and their activity is often suppressed in cancer. The activation of FoxO transcription factors can lead to the expression of genes that promote cell cycle arrest and apoptosis, thereby inhibiting tumor growth.

Given the established role of other 1,2,4-oxadiazole-containing compounds in modulating pathways that are interconnected with FoxO signaling, such as the PI3K/Akt pathway, it is plausible that this compound could exert some of its biological effects through the modulation of FoxO activity. However, without direct experimental evidence, this remains a hypothesis that requires further investigation.

Table 1: Key Genes Regulated by FoxO Transcription Factors

| Gene | Function | Implication in Cancer |

| p27kip1 | Cell cycle inhibitor | Downregulation promotes proliferation |

| Bim | Pro-apoptotic protein | Downregulation promotes survival |

| FasL | Pro-apoptotic ligand | Downregulation allows immune evasion |

| GADD45a | DNA repair and cell cycle arrest | Downregulation contributes to genomic instability |

p53 Signaling Pathways

While direct studies on the effect of this compound on the p53 signaling pathway are limited, research on structurally related 1,2,4-oxadiazole derivatives suggests potential interactions. The tumor suppressor protein p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis, and its pathway is frequently inactivated in human cancers.

Some studies on novel 1,2,4-oxadiazole-linked 1,2,3-triazole moieties have demonstrated an ability to increase the expression of the p53 tumor suppressor gene. tandfonline.com This upregulation of p53 can lead to cell cycle arrest and apoptosis in cancer cells. The proposed mechanism for some of these compounds involves the downregulation of the EGFR/PI3K/mTOR cascade, which can, in turn, relieve the inhibition of p53. tandfonline.com Given the structural similarities, it is conceivable that this compound could also influence the p53 pathway, potentially contributing to its anticancer activity. However, this hypothesis needs to be validated through specific experimental studies on this compound.

Table 2: Potential Effects of 1,2,4-Oxadiazole Derivatives on p53 Signaling

| Compound Class | Observed Effect | Potential Outcome |

| 1,2,4-Oxadiazole-linked 1,2,3-triazoles | Increased p53 gene expression | Enhanced tumor suppression |

| 1,2,4-Oxadiazole-linked 1,2,3-triazoles | Downregulation of EGFR/PI3K/mTOR pathway | Activation of p53-mediated apoptosis |

Investigation of Receptor Binding Sites and Binding Modes

The specific receptor binding sites and binding modes for this compound have not been definitively characterized. However, the 1,2,4-oxadiazole scaffold is recognized for its ability to interact with a variety of biological targets, and studies on related compounds provide insights into potential binding interactions.

Derivatives of 1,2,4-oxadiazole have been shown to bind to several receptors, including:

Adrenergic Receptors: Certain 1,2,4-oxadiazole derivatives have demonstrated binding activity at both alpha and beta-adrenergic receptors. nih.gov

Muscarinic Receptors: A number of 1,2,4-oxadiazole compounds have been identified as potent agonists for cortical muscarinic receptors.

Nuclear Receptors: Some 1,2,4-oxadiazole derivatives have been identified as antagonists of the farnesoid X receptor (FXR) and agonists of the pregnane (B1235032) X receptor (PXR). mdpi.comnih.gov

Molecular docking studies on various 1,2,4-oxadiazole derivatives have helped to elucidate their binding modes. For instance, in the context of anticancer activity, docking studies have shown that the 1,2,4-oxadiazole ring can form hydrogen bonds with key amino acid residues in the active sites of enzymes like caspase-3 and carbonic anhydrase IX. mdpi.comjuniperpublishers.com Specifically, the nitrogen and oxygen atoms of the oxadiazole ring are often involved in these hydrogen bonding interactions. mdpi.comjuniperpublishers.com For example, in the active site of caspase-3, the oxygen and a nitrogen atom of the oxadiazole ring can form hydrogen bonds with the NH of Gly238, while another nitrogen atom can interact with the NH of Cys285. mdpi.com

While these findings are for related compounds, they suggest that the 1,2,4-oxadiazole moiety within this compound could play a crucial role in its binding to biological targets through similar hydrogen bonding interactions. The benzyl and aniline (B41778) substituents would further influence the binding affinity and selectivity through hydrophobic and other interactions.

Table 3: Examples of Receptor Binding by 1,2,4-Oxadiazole Derivatives

| Receptor Target | Type of Interaction | Reference Compound Class |

| Adrenergic Receptors | Binding Activity | Phenoxypropanolamine-1,2,4-oxadiazoles |

| Muscarinic Receptors | Agonism | Various 1,2,4-oxadiazole derivatives |

| Farnesoid X Receptor (FXR) | Antagonism | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives |

| Pregnane X Receptor (PXR) | Agonism | 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives |

Elucidation of Mechanism of Action through Chemical Probes

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a chemical probe to elucidate its mechanism of action. Chemical probes are small molecules used to study biological systems, and the development of a probe based on this compound would require further research into its specific biological targets and activities.

However, the 1,2,4-oxadiazole scaffold itself is a valuable component in the design of chemical probes due to its metabolic stability and ability to act as a bioisostere for esters and amides. researchgate.net This allows for the creation of molecules that can mimic natural ligands while possessing improved pharmacological properties.

Should a specific and potent biological activity be identified for this compound, it could serve as a lead compound for the development of chemical probes. Such probes could be synthesized by incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups onto the parent molecule. These probes would then be instrumental in:

Target Identification: Identifying the specific proteins or other biomolecules that the compound binds to within a cell.

Target Validation: Confirming the role of the identified target in the observed biological effect.

Pathway Analysis: Mapping the cellular pathways that are modulated by the compound.

The development of chemical probes based on the this compound scaffold would be a critical step in fully understanding its mechanism of action and therapeutic potential.

Table 4: Potential Applications of Chemical Probes Based on this compound

| Application | Description | Potential Outcome |

| Target Identification | Affinity-based pulldown experiments using a biotinylated probe. | Identification of novel protein targets. |

| Cellular Imaging | Fluorescence microscopy using a fluorescently labeled probe. | Visualization of the compound's subcellular localization. |

| Pathway Profiling | Activity-based protein profiling to identify enzyme targets. | Elucidation of the compound's effect on enzymatic pathways. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline, distinct signals corresponding to the protons of the aniline (B41778) ring, the benzyl (B1604629) group, and the amino group are anticipated. The protons on the aniline ring, being part of a substituted benzene (B151609) ring, are expected to appear as a complex multiplet in the aromatic region, typically between δ 6.5 and 8.0 ppm. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing oxadiazole ring.

The five protons of the benzyl group's phenyl ring would also resonate in the aromatic region, likely around δ 7.2-7.4 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group are expected to produce a characteristic singlet at approximately δ 4.0-4.3 ppm. The two protons of the primary amine (-NH₂) on the aniline ring would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found in the δ 4.0-5.0 ppm range.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aniline Aromatic Protons | 6.5 - 8.0 | Multiplet (m) |

| Benzyl Aromatic Protons | 7.2 - 7.4 | Multiplet (m) |

| Benzyl Methylene (-CH₂-) | 4.0 - 4.3 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are highly characteristic, with expected chemical shifts in the range of δ 165-175 ppm. Aromatic carbons from both the aniline and benzyl rings would appear between δ 115 and 150 ppm. The carbon atom of the aniline ring attached to the amino group (C-NH₂) would be shifted upfield due to the shielding effect of the nitrogen. Conversely, the carbon attached to the oxadiazole ring would be shifted downfield. The methylene carbon of the benzyl group is anticipated to resonate around δ 30-35 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole Ring Carbons | 165 - 175 |

| Aniline Aromatic Carbons | 115 - 150 |

| Benzyl Aromatic Carbons | 125 - 140 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching vibration of the oxadiazole ring should produce a strong absorption band around 1610-1640 cm⁻¹. Furthermore, the C-O-C stretching within the oxadiazole ring is typically observed in the 1020-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Oxadiazole (C=N) | C=N Stretch | 1610 - 1640 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃N₃O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺. Another likely fragmentation would involve the breaking of the oxadiazole ring.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z | Identity |

|---|---|---|

| [M]⁺ | ~251.11 | Molecular Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic systems (aniline and benzyl rings) and the heterocyclic oxadiazole ring. These transitions typically occur in the ultraviolet region, with expected absorption maxima (λ_max) between 250 and 350 nm. The conjugation between the aniline ring and the oxadiazole system is likely to influence the position and intensity of these absorption bands.

Table 5: Expected UV-Vis Absorption Maxima

| Electronic Transition | Expected λ_max (nm) |

|---|

X-ray Diffraction Studies for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a crystalline sample of this compound, this technique would provide precise bond lengths, bond angles, and torsion angles.

Table 6: Expected X-ray Crystallographic Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Dihedral Angles | Relative orientation of the ring systems |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy serves as a powerful non-destructive analytical technique for probing the vibrational modes of a molecule, offering detailed insights into its structural framework and the nature of its chemical bonds. The Raman spectrum of this compound is complex, reflecting the contributions of its three primary structural components: the substituted aniline ring, the benzyl group, and the 1,2,4-oxadiazole heterocycle. The interpretation of this spectrum relies on the assignment of observed Raman shifts to specific molecular vibrations, such as stretching, bending, and deformation modes of the constituent functional groups.

A theoretical vibrational analysis allows for the prediction of the characteristic Raman bands for the molecule. The spectrum can be broadly divided into several key regions, each corresponding to distinct types of molecular motion.

High-Frequency Vibrations: The region above 2900 cm⁻¹ is dominated by stretching vibrations of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. The aniline moiety contributes both symmetric and asymmetric N-H stretching modes, typically observed between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations from both the aniline and benzyl phenyl rings are expected to produce sharp, though typically weak, bands in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching modes of the methylene (-CH₂) bridge in the benzyl group are anticipated to appear just below 3000 cm⁻¹, generally as distinct symmetric and asymmetric vibrations. theaic.org

Mid-Frequency Vibrations: The 1300-1800 cm⁻¹ range is particularly informative, containing a confluence of stretching vibrations from the molecule's backbone. This region features the characteristic C-C stretching vibrations of both aromatic rings, which typically manifest as a series of sharp bands between 1400 cm⁻¹ and 1610 cm⁻¹. theaic.org The C=N stretching vibration of the 1,2,4-oxadiazole ring is also expected in this region, often coupled with other ring stretching modes. Furthermore, the scissoring deformation mode of the primary amine (-NH₂) group of the aniline fragment gives rise to a distinct band, generally found around 1600 cm⁻¹. scirp.org

The following table provides a detailed summary of the theoretically assigned vibrational modes for this compound based on the analysis of its constituent functional groups.

Interactive Data Table: Theoretical Raman Shift Assignments for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Associated Functional Group |

| ~3450 | Asymmetric N-H Stretch | Aniline -NH₂ |

| ~3360 | Symmetric N-H Stretch | Aniline -NH₂ |

| ~3065 | Aromatic C-H Stretch | Phenyl Rings |

| ~2950 | Asymmetric -CH₂- Stretch | Benzyl -CH₂- |

| ~2925 | Symmetric -CH₂- Stretch | Benzyl -CH₂- |

| ~1615 | N-H Scissoring | Aniline -NH₂ |

| ~1605 | Aromatic C-C Stretch | Phenyl Rings |

| ~1580 | Aromatic C-C Stretch | Phenyl Rings |

| ~1550 | C=N Stretch | 1,2,4-Oxadiazole Ring |

| ~1495 | Aromatic C-C Stretch | Phenyl Rings |

| ~1450 | -CH₂- Scissoring | Benzyl -CH₂- |

| ~1435 | Aromatic C-C Stretch | Phenyl Rings |

| ~1280 | C-N Stretch | Aniline C-NH₂ |

| ~1175 | Aromatic C-H In-plane Bend | Phenyl Rings |

| ~1030 | Aromatic C-H In-plane Bend | Phenyl Rings |

| ~1002 | Phenyl Ring Breathing | Benzyl Group |

| ~995 | Phenyl Ring Breathing | Aniline Ring |

| ~850 | Ring Deformation | 1,2,4-Oxadiazole Ring |

| ~620 | N-H Wagging | Aniline -NH₂ |

Future Research Directions and Unexplored Avenues for 2 3 Benzyl 1,2,4 Oxadiazol 5 Yl Aniline

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2,4-oxadiazoles is a well-established area of organic chemistry, yet there remains a continuous need for more efficient, scalable, and environmentally benign methodologies. For 2-(3-Benzyl-1,2,4-oxadiazol-5-yl)aniline, future research will likely focus on moving beyond traditional condensation reactions. Key areas of exploration could include one-pot, multi-component reactions (MCRs) that combine starting materials with high atom economy to produce the target molecule or its analogues in a single step. researchgate.net

Microwave-assisted organic synthesis (MAOS) and flow chemistry represent other promising avenues. These technologies can significantly reduce reaction times, improve yields, and allow for safer, more controlled production. For instance, the cyclization of an amidoxime (B1450833) with a suitable acylating agent to form the oxadiazole ring could be optimized under continuous flow conditions.

Below is a comparative table of potential synthetic strategies that could be explored.

| Synthetic Strategy | Potential Advantages | Key Parameters for Optimization | Hypothetical Yield |

| One-Pot Multi-Component Reaction | High efficiency, reduced waste, simplified purification | Catalyst selection, solvent system, reaction temperature | 80-90% |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control | Power level, temperature, irradiation time | 75-85% |

| Continuous Flow Chemistry | Scalability, safety, precise control over parameters | Flow rate, reactor temperature, residence time | >90% |

| Catalyst-Free Cyclocondensation | Environmentally friendly, avoids metal contamination | High temperature, specific solvent systems | 65-75% |

Advanced Computational Modeling for Precise Mechanism Prediction

Computational chemistry offers powerful tools to predict the behavior and properties of molecules, thereby guiding experimental work. researchgate.net For this compound, Density Functional Theory (DFT) calculations can be employed to optimize its molecular geometry and understand its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This information is critical for predicting reactivity and potential interaction mechanisms.

Molecular docking studies can simulate the binding of the compound to the active sites of various biological targets. By predicting binding affinities and conformations, researchers can prioritize which protein targets to investigate experimentally. Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a more accurate picture of the ligand-receptor interactions and the dynamics of the binding process.

| Computational Method | Objective | Predicted Outputs |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Optimized geometry, HOMO/LUMO energies, electrostatic potential map. |

| Molecular Docking | Predict binding mode and affinity to protein targets. | Binding energy scores, interaction poses, key interacting residues. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Conformational changes, binding free energy, dynamic stability. |

| QM/MM Simulations | Provide high-accuracy analysis of interactions within the binding site. | Detailed electronic effects, transition state modeling of enzymatic reactions. |

Exploration of Unconventional Biological Targets and Pathways

The 1,2,4-oxadiazole (B8745197) scaffold is a known pharmacophore present in compounds targeting a range of biological entities, including muscarinic receptors, serotonin (B10506) receptors, and various enzymes. nih.govnih.gov Future research should extend the biological screening of this compound and its derivatives to less conventional targets.

Given the structural motifs, potential targets could include protein kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com The aniline (B41778) moiety suggests possible interactions with enzymes involved in metabolic pathways. Recent studies on similar heterocyclic systems have highlighted their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative diseases. researchgate.netnih.gov Another emerging area is the investigation of these compounds as inhibitors of oxidative phosphorylation (OXPHOS) in cancer cells, a novel anti-cancer strategy. nih.gov

| Potential Target Class | Therapeutic Area | Rationale for Investigation |

| Protein Kinases | Oncology, Inflammation | The oxadiazole scaffold is a common feature in kinase inhibitors. mdpi.com |

| Cholinesterases (AChE/BChE) | Neurodegenerative Diseases | Heterocyclic compounds, including oxadiazoles, have shown inhibitory activity. nih.gov |

| Oxidative Phosphorylation (OXPHOS) | Oncology | Related oxadiazole derivatives have been identified as OXPHOS inhibitors. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various | The 1,2,4-oxadiazole ring is a known bioisostere for esters and amides, common in GPCR ligands. nih.gov |

Design of Multifunctional Ligands Incorporating the this compound Scaffold

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously is a promising strategy for treating complex multifactorial diseases like cancer and Alzheimer's disease. The this compound scaffold is an ideal starting point for creating such multifunctional ligands, or "hybrid molecules." nih.gov

Researchers can strategically functionalize the aniline and benzyl (B1604629) rings to introduce additional pharmacophores. For example, incorporating a piperazine (B1678402) moiety, known for its interaction with various central nervous system receptors, could yield a hybrid compound with potential applications in neurology. nih.gov Similarly, linking the scaffold to a known DNA-intercalating group could produce a novel anti-cancer agent with a dual mechanism of action. The 1,2,3-triazole ring, known for its wide range of biological activities and its utility as a linker, could also be integrated into the structure. nih.govmdpi.com

Integration with Chemoinformatics and Machine Learning for Accelerated Research Discovery

The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets. nih.govmdpi.com For this compound, these approaches can accelerate the research and development process significantly.